Structural and Physicochemical Profiling of 2-Fluoro-3-methyl-1,1'-biphenyl: A Technical Guide for Drug Development
Structural and Physicochemical Profiling of 2-Fluoro-3-methyl-1,1'-biphenyl: A Technical Guide for Drug Development
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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical characterization, conformational dynamics, cryo-crystallography, and synthetic validation of the 2-fluoro-3-methylbiphenyl scaffold.
Executive Summary
In modern medicinal chemistry, the biphenyl motif serves as a highly privileged structural scaffold. Specifically, 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8) has emerged as a critical pharmacophore in the development of targeted therapeutics, including highly selective orexin 2 receptor agonists for the treatment of narcolepsy [1.13].
Unlike rigid planar aromatics, this molecule exhibits complex conformational dynamics. The strategic placement of the ortho-fluorine and meta-methyl groups induces severe steric hindrance, forcing the biphenyl rings out of coplanarity and generating transient atropisomerism[1]. Because the pure compound isolates as a viscous oil at room temperature[2], elucidating its "crystal structure" requires advanced in situ cryo-crystallography. This whitepaper provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and structural analysis of this vital intermediate.
Physicochemical Data & Molecular Properties
Understanding the baseline physical properties of 2-Fluoro-3-methyl-1,1'-biphenyl is critical for downstream formulation and synthetic handling. The lack of strong intermolecular hydrogen bond donors/acceptors, combined with its torsional flexibility, prevents the formation of a stable crystal lattice at standard temperature and pressure (STP), resulting in its liquid state[2][3].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Specification | Analytical Relevance |
| CAS Number | 82617-47-8 | Primary chemical identifier[4]. |
| Molecular Formula | C₁₃H₁₁F | Confirms elemental composition[4]. |
| Molecular Weight | 186.23 g/mol | Utilized for stoichiometric calculations[4]. |
| Physical State (25 °C) | Viscous Oil | Dictates purification via chromatography rather than standard recrystallization[2]. |
| Hydrogen Bond Donors | 0 | Explains the lack of robust crystalline packing at STP[3]. |
| Hydrogen Bond Acceptors | 1 (Fluorine) | Capable of weak C-H···F interactions in the solid state[3]. |
Conformational Dynamics & Atropisomerism
The defining structural feature of 2-Fluoro-3-methyl-1,1'-biphenyl is the dihedral angle between the two aromatic rings. The molecule's geometry is dictated by a thermodynamic tug-of-war:
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π-Conjugation: The delocalization of π-electrons across the biphenyl bridge heavily favors a planar conformation (dihedral angle = 0°).
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Steric Repulsion: The van der Waals radius of the ortho-fluorine atom (1.47 Å) clashes severely with the ortho-protons of the adjacent phenyl ring.
Causality in Conformation: To minimize this steric penalty, the rings twist out of plane. Experimental rotational spectroscopy and X-ray diffraction of closely related ortho-fluorobiphenyls demonstrate that the energy minimum for this torsional twist lies strictly between 44° and 54° [1][3]. This restricted rotation generates axial chirality, resulting in rapidly interconverting Sa and Ra transient atropisomers in solution[1].
Fig 1. Conformational logic and transient atropisomerism of the biphenyl scaffold.
Cryo-Crystallography Protocol
Because 2-Fluoro-3-methyl-1,1'-biphenyl is an oil[2], standard Single-Crystal X-Ray Diffraction (SCXRD) is impossible. To elucidate its lattice structure, researchers must employ in situ cryo-crystallization .
Causality of the Method: Flash-cooling the oil to cryogenic temperatures (100 K) arrests molecular translation and rotation, trapping the compound in a glassy state. Controlled thermal annealing then provides just enough kinetic energy for the molecules to overcome the nucleation barrier and arrange into an ordered lattice governed by weak π-π stacking and C-H···F interactions[3].
Step-by-Step Cryo-Crystallization Workflow
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Sample Loading: Draw the purified 2-fluoro-3-methyl-1,1'-biphenyl oil into a 0.3 mm quartz glass capillary via capillary action. Seal the ends with epoxy to prevent moisture ingress.
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Mounting: Mount the capillary on the goniometer head of the X-ray diffractometer.
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Flash Cooling: Quench the sample rapidly to 100 K using an open-flow liquid nitrogen cryostream. The sample will transition into an amorphous glass.
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Thermal Annealing (In Situ Crystallization): Gradually raise the temperature to just below the estimated glass transition temperature. Monitor optically using polarized light until birefringence is observed, indicating the nucleation of a single crystal.
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Data Collection: Cool the newly formed crystal back to 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å)[3].
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Structure Solution: Integrate the frames and solve the phase problem using direct methods to generate the electron density map.
Fig 2. Step-by-step in situ cryo-crystallization workflow for liquid biphenyls.
Synthetic Methodology: The Balz-Schiemann Approach
While cross-coupling is common, the most precise and self-validating method to synthesize 2-fluoro-3-methyl-1,1'-biphenyl from an amine precursor is via a modified Balz-Schiemann reaction (diazotization followed by fluorodediazoniation)[2].
Mechanistic Causality: Using aqueous tetrafluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic medium required for diazotization while supplying the non-nucleophilic BF₄⁻ counterion, which is essential for precipitating the diazonium salt safely[2]. Isoamyl nitrite is utilized instead of sodium nitrite because it is organic-soluble, allowing the reaction to proceed smoothly in a THF solvent system[2].
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 7.5 g (0.041 mole) of 3-methyl-[1,1'-biphenyl]-2-amine in 20 mL of tetrahydrofuran (THF) and cool the stirred solution to 5 °C[2].
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Acidification: Slowly add a solution of 40 mL tetrafluoroboric acid (48-50%) diluted in 20 mL of water to the cooled mixture[2].
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Diazotization: Introduce 6.2 g (0.053 mole) of isoamyl nitrite dropwise. Stir for 15 minutes to ensure complete conversion to the diazonium tetrafluoroborate salt[2].
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Isolation of Intermediate: Filter the reaction mixture. Wash the resulting filter cake successively with 5% aqueous HBF₄, cold methanol, and cold diethyl ether to remove unreacted organics and moisture[2].
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Thermal Decomposition: Transfer the solid filter cake to 100 mL of toluene. Heat the mixture to 60 °C until bubbling (N₂ gas evolution) subsides, then reflux for 30 minutes[2].
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Phase Separation: Hold the mixture at room temperature for 48 hours. The fluorinated product will separate as a dense oil[2].
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Purification: Decant the toluene, evaporate under reduced pressure, and purify the crude oil via silica gel column chromatography using a toluene:n-heptane (6:94) eluent to yield pure 2-fluoro-3-methyl-1,1'-biphenyl[2].
Fig 3. Balz-Schiemann synthesis workflow for 2-Fluoro-3-methyl-1,1'-biphenyl.
Applications in Drug Development
The 2-fluoro-3-methylbiphenyl scaffold is not just a structural curiosity; it is a vital component in rational drug design.
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Target Binding: The specific ~44°-54° dihedral angle[1] pre-organizes the molecule to fit perfectly into deep, narrow hydrophobic pockets of target proteins.
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Orexin Receptor Agonism: Recent patent literature highlights the use of this specific scaffold in the development of 2-azabicyclo[3.1.1]heptane compounds acting as potent orexin 2 receptor agonists, which are currently being investigated for the treatment of narcolepsy[5]. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation while modulating the lipophilicity of the drug candidate.
References
- Source: prepchem.
- Source: bldpharm.
- WO2024128305A1 - 2-azabicyclo[3.1.
- Source: uva.
- 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. prepchem.com [prepchem.com]
- 3. 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 82617-47-8|2-Fluoro-3-methyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
